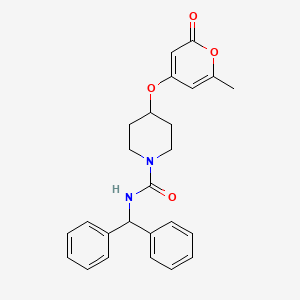

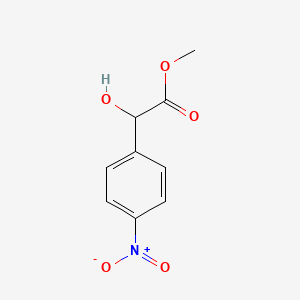

![molecular formula C21H17ClN2O3S B2663595 Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1286696-80-7](/img/structure/B2663595.png)

Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the IR spectrum can show peaks at 3129 (CH), 1616 (C=N), and 1576 (C=C) cm –1. The 1H NMR can show peaks at various chemical shifts, indicating the presence of different types of hydrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed based on their IR, 1H, 13C NMR, and mass spectral data . For example, the IR spectrum can show peaks at 3129 (CH), 1616 (C=N), and 1576 (C=C) cm –1. The 1H NMR can show peaks at various chemical shifts, indicating the presence of different types of hydrogen atoms .Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzofuran derivatives have gained attention as potential drug candidates due to their diverse biological activities. This compound’s unique structure combines a benzofuran core with a thiazole ring, which could be exploited for designing novel drugs. Researchers investigate its interactions with biological targets, such as enzymes or receptors, aiming to develop therapeutic agents for diseases like cancer, inflammation, or infectious disorders .

Antiproliferative Effects

Studies have explored the antiproliferative effects of similar benzofuran-based compounds. This specific compound may inhibit cell growth and proliferation, making it relevant for cancer research. Investigating its mechanism of action and potential targets could lead to the development of targeted therapies .

Antimicrobial Properties

Benzofuran derivatives often exhibit antimicrobial activity. Researchers have studied their effects against bacteria, fungi, and viruses. The presence of halogens or hydroxyl groups at specific positions on the benzofuran ring may enhance antimicrobial efficacy. Investigating this compound’s antibacterial and antifungal properties could contribute to combating drug-resistant pathogens .

Multidrug Resistance Reversal

Multidrug resistance (MDR) remains a challenge in cancer treatment. Some benzofuran derivatives have shown promise in reversing MDR by inhibiting efflux pumps responsible for drug resistance. Researchers explore whether this compound can sensitize MDR cells to existing chemotherapy drugs .

Crystallography and Structural Studies

The crystal structure of this compound has been elucidated using single-crystal X-ray diffraction. Understanding its solid-state arrangement provides insights into intermolecular interactions, packing, and conformation. Researchers analyze electron density maps and Hirshfeld surfaces to rationalize crystal contacts. Such studies aid in optimizing drug design and formulation .

Microwave-Assisted Synthesis

Efficient synthetic methods are crucial for drug discovery. Researchers have employed microwave-assisted synthesis to obtain benzofuran derivatives, including this compound. Evaluating its anticancer activity against specific cell lines (e.g., human ovarian cancer cells) provides valuable data for further development .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

properties

IUPAC Name |

1-benzofuran-2-yl-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3S/c22-15-5-3-7-18-19(15)23-21(28-18)26-14-8-10-24(11-9-14)20(25)17-12-13-4-1-2-6-16(13)27-17/h1-7,12,14H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBYQKSNFFASDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)

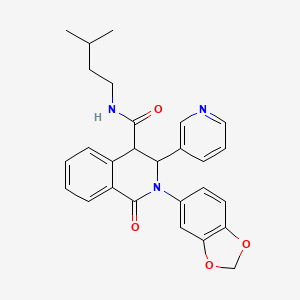

![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)

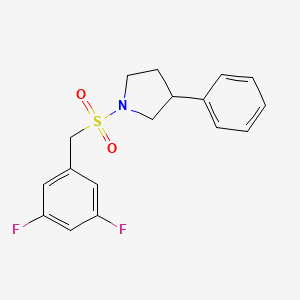

![N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2663528.png)

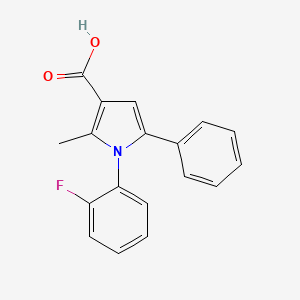

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2663529.png)

![3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663533.png)